4-(Dichloromethyl)benzoic acid
Overview
Description
4-(Dichloromethyl)benzoic acid is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzoic acid where two chlorine atoms are attached to the methyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)benzoic acid typically involves the chlorination of 4-methylbenzoic acid. One common method includes the use of dibenzoyl peroxide as a catalyst to facilitate the chlorination process. The reaction proceeds through the following steps :
Chlorination: 4-methylbenzoic acid is treated with chlorine gas in the presence of dibenzoyl peroxide, resulting in the formation of this compound.
Purification: The crude product is purified through recrystallization or other suitable purification techniques to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity while minimizing energy consumption and waste generation .
Chemical Reactions Analysis
Types of Reactions
4-(Dichloromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(dichloromethyl)benzaldehyde or this compound derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, resulting in the formation of 4-methylbenzoic acid.
Substitution: The chlorine atoms in the dichloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 4-(Dichloromethyl)benzaldehyde, this compound derivatives.
Reduction: 4-Methylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(Dichloromethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Dichloromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may interfere with microbial cell wall synthesis, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar structure but with only one chlorine atom attached to the methyl group.
4-Methylbenzoic acid: Lacks chlorine atoms, making it less reactive in certain chemical reactions.
4-(Trichloromethyl)benzoic acid: Contains three chlorine atoms, leading to different reactivity and applications.
Uniqueness
4-(Dichloromethyl)benzoic acid is unique due to its specific dichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(dichloromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWFBZYDFGYXIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598448 | |
Record name | 4-(Dichloromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5278-91-1 | |
Record name | 4-(Dichloromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.